molecular formula C12H11BrClN3OS2 B2866798 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-65-3

5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2866798
CAS No.: 391875-65-3
M. Wt: 392.71
InChI Key: FXBCFLXIHGUTMD-UHFFFAOYSA-N
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Description

The compound 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical of interest due to its unique structure and potential applications in various scientific fields. This compound consists of a benzamide core substituted with bromine, chlorine, and a thiadiazole ring system bearing an isopropylthio group. The presence of these diverse functional groups makes this compound an intriguing subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves several key steps:

  • Bromination and Chlorination: : The initial step involves the introduction of bromine and chlorine atoms to a benzene ring, typically via electrophilic substitution reactions. Common reagents include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Formation of Thiadiazole Ring: : The introduction of the thiadiazole moiety is achieved through a cyclization reaction. This often involves the reaction of a hydrazine derivative with a thiocarbonyl compound, forming the 1,3,4-thiadiazole ring.

  • Isopropylthio Substitution: : The isopropylthio group is introduced via nucleophilic substitution. Isopropylthiolate (iPrS-) can be used to react with a suitable leaving group on the thiadiazole ring, typically under mild conditions.

  • Amidation: : The final step involves forming the benzamide linkage. This can be achieved by reacting the substituted benzoyl chloride with the substituted thiadiazole amine in the presence of a base like triethylamine (Et3N) to yield the final product.

Industrial Production Methods

Scaling up the production of this compound for industrial applications would require optimization of the synthetic route to ensure cost-effectiveness and safety. Continuous flow reactions, automation, and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole moiety can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Selective reduction of the benzamide functional group to the corresponding amine could be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The halogen atoms on the benzene ring can be replaced with other substituents through nucleophilic aromatic substitution, using reagents such as sodium methoxide (NaOMe).

Common Reagents and Conditions

  • Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) for the oxidation of sulfur atoms.

  • Reduction: : LiAlH4 is frequently used for reducing amides.

  • Substitution: : NaOMe or potassium tert-butoxide (t-BuOK) are typical bases used for nucleophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary amines.

  • Substitution: : Derivatives with different substituents on the benzene ring.

Scientific Research Applications

5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide finds applications in various scientific research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Investigated for potential bioactive properties, such as antimicrobial or anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is dependent on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms and a thiadiazole ring can enhance binding affinity to molecular targets through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the bromine atom but has a similar structure.

  • 5-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Missing the chlorine atom.

  • N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks both bromine and chlorine atoms.

Uniqueness

The unique combination of bromine and chlorine atoms, along with the thiadiazole ring system and isopropylthio group, gives 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide distinct physicochemical properties

Conclusion

This compound is a chemically intriguing compound with diverse applications in science and industry Its unique structure and reactivity make it a valuable subject for synthetic chemists, biologists, and industrial researchers

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCFLXIHGUTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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